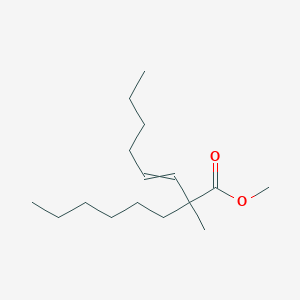
Methyl 2-hexyl-2-methyloct-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hexyl-2-methyloct-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C14H26O2 and is known for its unique structural properties, which include a double bond and a branched alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hexyl-2-methyloct-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of catalysts such as ion-exchange resins can enhance the efficiency of the reaction. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hexyl-2-methyloct-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can convert the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or other functionalized compounds
Applications De Recherche Scientifique
Methyl 2-hexyl-2-methyloct-3-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of methyl 2-hexyl-2-methyloct-3-enoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methylbut-2-enoate
- Hexyl 2-methylbut-2-enoate
- Ethyl 2-methylbut-2-enoate
Uniqueness
Methyl 2-hexyl-2-methyloct-3-enoate is unique due to its branched alkyl chain and the presence of a double bond, which imparts distinct chemical and physical properties. Compared to similar esters, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
88016-22-2 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
methyl 2-hexyl-2-methyloct-3-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-7-9-11-13-16(3,15(17)18-4)14-12-10-8-6-2/h11,13H,5-10,12,14H2,1-4H3 |
Clé InChI |
NTNHSMFQWADUFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C=CCCCC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


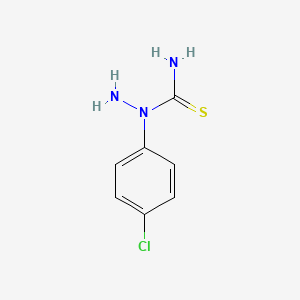


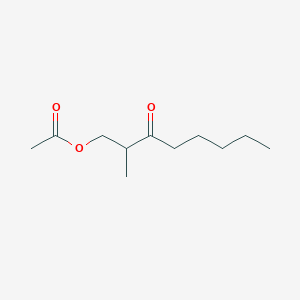
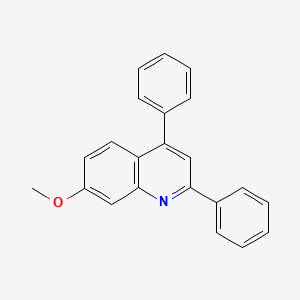
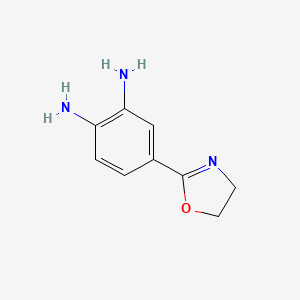
silane](/img/structure/B14388145.png)

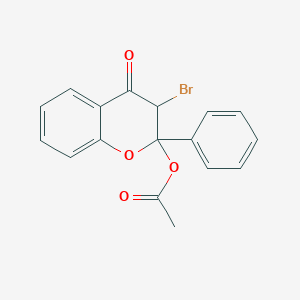
![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
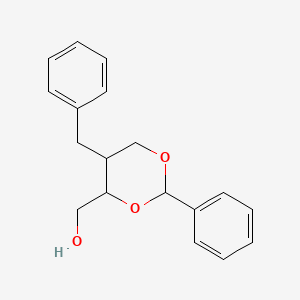
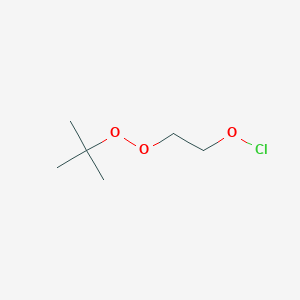
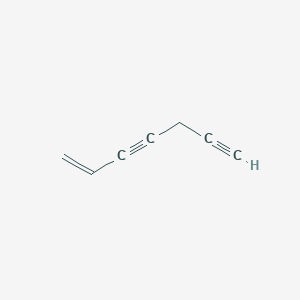
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
